1,4-Dioxaspiro[4.8]tridecane
Description
1,4-Dioxaspiro[4.8]tridecane is a bicyclic organic compound characterized by a spirocyclic structure where two oxygen atoms are positioned at the 1,4-positions of a fused ring system. The "spiro[4.8]" notation indicates that the molecule consists of two rings sharing a single atom: a 4-membered dioxolane ring and an 8-membered hydrocarbon ring, forming a 12-membered tridecane backbone (IUPAC nomenclature). This structural configuration imparts unique steric and electronic properties, influencing its reactivity, solubility, and stability. Spiro compounds like these are often synthesized via ketone reduction (e.g., NaBH₄-mediated) or acetalization reactions () and are valued in pharmaceuticals, agrochemicals, and materials science for their conformational rigidity and modular substituent attachment points .
Properties
CAS No. |
1010-33-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.8]tridecane |
InChI |
InChI=1S/C11H20O2/c1-2-4-6-8-11(7-5-3-1)12-9-10-13-11/h1-10H2 |
InChI Key |
OZQNFTBFMOBWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2(CCC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.8]tridecane can be synthesized through several methods. One common approach involves the reaction of a diol with a ketone or aldehyde under acidic conditions to form the spiroacetal structure. For example, the reaction of 1,8-octanediol with formaldehyde in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.8]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Dioxaspiro[4.8]tridecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable, bioactive spiroacetal structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.8]tridecane exerts its effects involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in unique ways, potentially leading to bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Functionalization: Methoxy, ester, and cyano derivatives () demonstrate the versatility of spiro dioxanes for introducing substituents, enabling tailored physicochemical properties .
- Synthetic Routes : NaBH₄-mediated reductions () and acetalizations () are common methods, though [4.8]tridecane may require specialized macrocyclization techniques.
Physicochemical Properties
- Melting Points : 1,4-Dioxaspiro[4.5]decane derivatives (e.g., 8-methyl) exhibit melting points ~50–100°C, while esterified analogs (e.g., ethyl carboxylates) are typically liquids at room temperature .
- Solubility : Spiro dioxanes are generally lipophilic but gain polarity with polar substituents (e.g., -CN, -COOEt) ().
- Spectroscopic Data : NMR and IR spectra for [4.5]decane derivatives confirm acetal oxygen environments (δ 3.5–4.5 ppm in ¹H NMR) and C-O-C stretches (~1100 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
